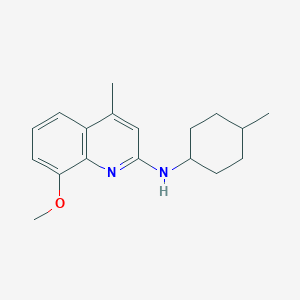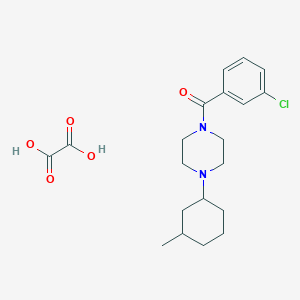
8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has attracted significant attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves the inhibition of this compound activity. This compound is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. This compound is activated by various stimuli, including growth factors, hormones, and stress signals. Once activated, this compound phosphorylates downstream targets, leading to the activation or inhibition of specific signaling pathways. This compound selectively binds to the catalytic domain of this compound, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In cancer cells, it inhibits cell growth and induces apoptosis by suppressing the activity of this compound. In immune cells, it suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of this compound. In neuronal cells, it protects against oxidative stress and improves cognitive function by inhibiting the activation of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine in lab experiments include its potent and selective inhibition of this compound activity, its diverse biological effects, and its potential therapeutic applications. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
For the research on 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine include the following:
1. Further studies on its potential therapeutic applications, including cancer, inflammation, and neurodegenerative disorders.
2. Development of more efficient and scalable synthesis methods to facilitate its production and distribution.
3. Investigation of its potential toxicity and safety in vivo.
4. Identification of its downstream targets and signaling pathways to better understand its biological effects.
5. Development of more potent and selective this compound inhibitors based on the structure of this compound.
6. Evaluation of its efficacy in combination with other therapeutic agents for synergistic effects.
In conclusion, this compound is a promising chemical compound that has attracted significant attention for its potential therapeutic applications. Its potent and selective inhibition of this compound activity makes it a valuable tool for studying the role of this compound in various cellular processes. Further studies are needed to determine its efficacy and safety in vivo and to develop more potent and selective this compound inhibitors based on its structure.
Métodos De Síntesis
The synthesis of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves several steps. The first step is the reaction of 4-methylcyclohexanone with 2-amino-4-methoxybenzoic acid to form 4-methyl-N-(4-methoxybenzoyl)cyclohexanone. The second step is the reaction of the intermediate with 2-chloroquinoline to form 8-methoxy-4-methyl-N-(4-methoxybenzoyl)-2-quinolinamine. The final step involves the selective reduction of the benzoyl group to form this compound.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been demonstrated to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-4-6-16(21-3)18(15)20-17/h4-6,11-12,14H,7-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCKAPFBGMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4919951.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4919957.png)
![7-amino-5-(3-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919970.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(2-thienyl)acetamide](/img/structure/B4919991.png)
![3-methyl-N-[1-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B4919998.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B4919999.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-furamide](/img/structure/B4920005.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)
![4,10-bis[4-(2-hydroxyethyl)phenyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4920050.png)

![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)
